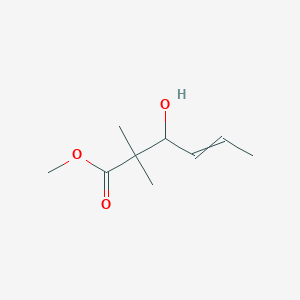
Methyl 3-hydroxy-2,2-dimethylhex-4-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-hydroxy-2,2-dimethylhex-4-enoate is an organic compound with the molecular formula C9H16O3 It is a methyl ester derivative of 3-hydroxy-2,2-dimethylhex-4-enoic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-hydroxy-2,2-dimethylhex-4-enoate typically involves the esterification of 3-hydroxy-2,2-dimethylhex-4-enoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can be employed to facilitate the esterification reaction, allowing for easier separation and purification of the product.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 3-hydroxy-2,2-dimethylhex-4-enoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The double bond in the hex-4-enoate moiety can be reduced to form the corresponding saturated ester.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for converting the hydroxyl group to a halide.
Major Products:
Oxidation: Formation of 3-oxo-2,2-dimethylhex-4-enoate or 3-carboxy-2,2-dimethylhex-4-enoate.
Reduction: Formation of methyl 3-hydroxy-2,2-dimethylhexanoate.
Substitution: Formation of methyl 3-chloro-2,2-dimethylhex-4-enoate or methyl 3-bromo-2,2-dimethylhex-4-enoate.
Wissenschaftliche Forschungsanwendungen
Methyl 3-hydroxy-2,2-dimethylhex-4-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a starting material for the preparation of various derivatives.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and as a building block for the synthesis of polymers and other materials.
Wirkmechanismus
The mechanism of action of methyl 3-hydroxy-2,2-dimethylhex-4-enoate involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The ester moiety can undergo hydrolysis to release the corresponding acid, which may further interact with biological targets.
Vergleich Mit ähnlichen Verbindungen
Methyl 3-hydroxy-2,2-dimethylhexanoate: Lacks the double bond present in methyl 3-hydroxy-2,2-dimethylhex-4-enoate.
Methyl 3-chloro-2,2-dimethylhex-4-enoate: Contains a chlorine atom in place of the hydroxyl group.
Methyl 3-oxo-2,2-dimethylhex-4-enoate: Contains a ketone group instead of the hydroxyl group.
Uniqueness: this compound is unique due to the presence of both a hydroxyl group and a double bond in its structure
Eigenschaften
CAS-Nummer |
194657-67-5 |
|---|---|
Molekularformel |
C9H16O3 |
Molekulargewicht |
172.22 g/mol |
IUPAC-Name |
methyl 3-hydroxy-2,2-dimethylhex-4-enoate |
InChI |
InChI=1S/C9H16O3/c1-5-6-7(10)9(2,3)8(11)12-4/h5-7,10H,1-4H3 |
InChI-Schlüssel |
JSALHIFCZIJDKC-UHFFFAOYSA-N |
Kanonische SMILES |
CC=CC(C(C)(C)C(=O)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


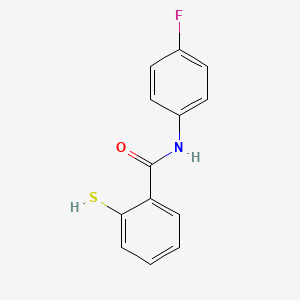
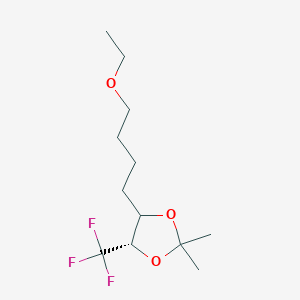

![Diethyl [3-oxo-3-(4-propylphenyl)propyl]phosphonate](/img/structure/B15165963.png)

![[4-[4-(2-Methylphenyl)phenyl]phenyl]boronic acid](/img/structure/B15165968.png)

![Benzenamine, 2-[(trimethylsilyl)ethynyl]-N-(triphenylphosphoranylidene)-](/img/structure/B15165981.png)

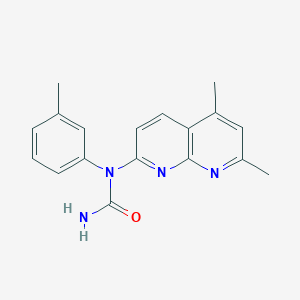
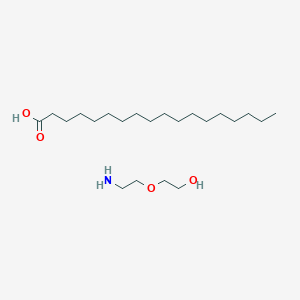
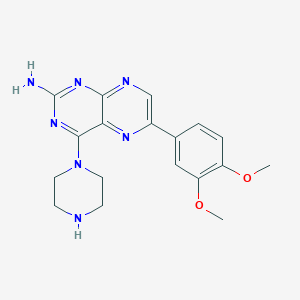
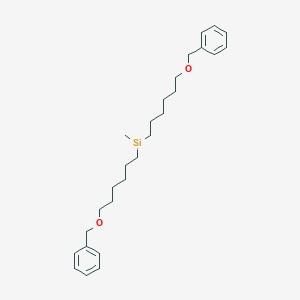
![Benzaldehyde, 2,2'-[(2-methylene-1,3-propanediyl)bis(oxy)]bis-](/img/structure/B15166028.png)
